molecular formula C12H27ISn B1594055 Iodotributylstannane CAS No. 7342-47-4

Iodotributylstannane

Cat. No. B1594055
CAS RN: 7342-47-4
M. Wt: 417 g/mol
InChI Key: YHHVXVNXTMIXOL-UHFFFAOYSA-M
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Patent
US08399761B2

Procedure details

In a Stille coupling reaction, 1-bromo-4-iodobenzene and allyltri-n-butyltin were reacted to yield Compound 1. Thus, tetrakistriphenylphosphine palladium(0) (1.976 g, 1.710×10−3 mol) was weighed out in a nitrogen-filled glove box and transferred to a Schlenk line. Allyltri-n-butyltin (10.60 mL, 3.419×10−2 mol) and 1-bromo-4-iodobenzene (9.680 g, 3.422×10−2 mol) were added along with 115 mL distilled, degassed 1,4-dioxane to yield a yellow reaction mixture that darkened to orange as the reaction progressed. The reaction mixture was stirred at 70° C. for 46 h until analysis by TLC (hexanes) and GC/MS showed that reaction was complete. The mixture was next cooled to room temperature, filtered through Celite (rinsing with hexanes), and resulting solution washed with both hexanes and water, to remove PPh3. Then the organic portion was dried over MgSO4. Filtration through Celite and removal of the solvent in a rotary evaporator at <75° C. yielded an orange oil. Column chromatography on silica gel with hexanes as eluant afforded only Compound 1 and tri-n-butyltin iodide. These were separated via vacuum distillation at 160 mTorr, where Compound 1 distills at about 50° C. (never exceed 75° C., which can potentially cause allyl group isomerization) as a clear colorless oil (2.810 g, 42% yield). GC/MS: single peak; m/z (rel. intensity) 198 (M+, 46), 196 (M+, 46), 117 (100), 115 (86). 1H NMR (CDCl3): δ7.41 (d, J=8.5 Hz, 2H), 7.07 (d, J=8.0 Hz, 2H), 5.90 (m, 1H), 5.09 (m, 2H), 3.36 (d, J=7.0 Hz, 2H).
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
1.976 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
9.68 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:4]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][CH2:6][CH2:7][CH3:8])[CH:2]=[CH2:3].[Br:17][C:18]1[CH:23]=[CH:22][C:21]([I:24])=[CH:20][CH:19]=1>>[CH2:3]([C:21]1[CH:22]=[CH:23][C:18]([Br:17])=[CH:19][CH:20]=1)[CH:2]=[CH2:1].[CH2:5]([Sn:4]([I:24])([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:10][CH2:11][CH3:12])[CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
tetrakistriphenylphosphine palladium(0)
Quantity
1.976 g
Type
reactant
Smiles
Step Two
Name
Quantity
10.6 mL
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
9.68 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
filled glove box
CUSTOM
Type
CUSTOM
Details
transferred to a Schlenk
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
degassed 1,4-dioxane
CUSTOM
Type
CUSTOM
Details
to yield a yellow reaction mixture that darkened to orange as the reaction
CUSTOM
Type
CUSTOM
Details
showed that reaction
FILTRATION
Type
FILTRATION
Details
filtered through Celite (rinsing with hexanes)
CUSTOM
Type
CUSTOM
Details
resulting solution
WASH
Type
WASH
Details
washed with both hexanes and water
CUSTOM
Type
CUSTOM
Details
to remove PPh3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the organic portion was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
through Celite and removal of the solvent
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator at <75° C.
CUSTOM
Type
CUSTOM
Details
yielded an orange oil

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=CC=C(C=C1)Br
Name
Type
product
Smiles
C(CCC)[Sn](CCCC)(CCCC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.